2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.401. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Molecular Modeling
Compounds similar to 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been designed as human A3 adenosine receptor antagonists. These derivatives, especially those with acyl groups on the 7-amino group, show low nanomolar affinity and high selectivity towards the hA3 adenosine receptor. Some derivatives have demonstrated effectiveness in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, serving as a model for neurotoxicity. The binding data have been rationalized through an in silico receptor-driven approach, explaining the molecular bases of observed affinities and selectivity (Squarcialupi et al., 2013).
Synthesis and Antitumor Activities
Research on enaminones as building blocks for synthesizing substituted pyrazoles, including structures similar to this compound, has been conducted. These compounds have shown antitumor and antimicrobial activities, indicating their potential in medicinal chemistry. The synthesis process has led to various derivatives with significant biological activities, comparable to known therapeutic agents (Riyadh, 2011).
Chemical Synthesis and Reactivity
The three-component synthesis of related compounds has been explored, revealing the versatility of aminoazoles in generating diverse derivatives. This synthesis approach enables the introduction of various substituents, demonstrating the chemical reactivity and potential for further functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Fedorova et al., 2003).
Crystal Structure and Biological Activity
Studies on the crystal structure and biological activity of derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been conducted. These studies offer insights into the structural characteristics and moderate anticancer activity of these compounds, highlighting their potential in drug discovery (Lu Jiu-fu et al., 2015).
Properties
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-15-17(14-8-6-5-7-9-14)18-20-13(2)12-16(22(18)21-15)19-10-11-23-3/h5-9,12,19H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFTABONWWSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.